

# Application Notes and Protocols: Azure B in Automated Hematology Systems

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## Compound of Interest

Compound Name: Azure B

Cat. No.: B147740

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## Introduction

**Azure B**, a cationic thiazine dye, is a well-established stain in hematology, primarily known for its role in Romanowsky staining of peripheral blood smears. Its strong affinity for nucleic acids, particularly RNA, makes it an invaluable tool for the differentiation of various blood cell types and the identification of immature cells.[1] In the realm of automated hematology, **Azure B** finds applications in both automated slide staining systems and certain hematology analyzers for reticulocyte analysis. These notes provide detailed protocols and data for the application of **Azure B** in automated hematology systems.

**Azure B** selectively binds to the remnant ribonucleic acid (RNA) present in reticulocytes, allowing for their differentiation from mature erythrocytes.[2] This interaction forms the basis of its use in both manual and automated reticulocyte counting methods. While many modern automated hematology analyzers utilize fluorescent dyes for reticulocyte analysis, some systems have employed non-fluorescent dyes like **Azure B**. [3]

## Mechanism of Action

**Azure B** is a metachromatic dye that binds to acidic components of the cell, such as the phosphate groups of nucleic acids. This binding results in a color change, which can be detected by light microscopy or spectrophotometry. In the context of reticulocyte analysis,

**Azure B** precipitates the ribosomal RNA within the immature red blood cells, forming a visible dark blue reticulum or granules.[2]

In automated systems that use **Azure B**, the intensity of the stain uptake is proportional to the amount of RNA present in the reticulocyte. This allows for the classification of reticulocytes into different maturation stages, providing valuable information on the erythropoietic activity of the bone marrow.

## Data Presentation

The following table summarizes a comparison of reticulocyte counts obtained using an automated hematology analyzer employing **Azure B** (non-fluorescent method) versus a flow cytometer using a fluorescent dye (Thiazole Orange).

Parameter	Automated Analyzer (Azure B)	Flow Cytometry (Thiazole Orange)	Manual Method (Azure B)
Mean Reticulocyte %	Lower than fluorescent method	Higher than non-fluorescent method	-
Immature Reticulocyte Fraction (IRF)	Higher than other methods	Lower than Azure B analyzer	Moderate Correlation with Pentra-XLR
Correlation with Manual Method	Strong	Strong	Standard

Data adapted from a comparative study on reticulocyte counting methods.[3] The study highlights that methods employing fluorescent dyes may yield different counts compared to those using non-fluorescent dyes like **Azure B**.

## Experimental Protocols

### Protocol 1: Automated Reticulocyte Staining with Azure B (for compatible analyzers)

This protocol is intended for automated hematology analyzers that utilize a non-fluorescent, **Azure B**-based reagent for reticulocyte analysis (e.g., Beckman Coulter LH-780 as cited in the

comparative study). Users should always refer to the specific instrument's operating manual for detailed instructions.

#### Materials:

- Whole blood collected in EDTA anticoagulant tubes.
- **Azure B**-based reticulocyte staining reagent (as specified by the instrument manufacturer).
- Sheath fluid (as specified by the instrument manufacturer).
- Calibrators and controls for the specific hematology analyzer.

#### Procedure:

- Sample Preparation: Ensure the whole blood sample is well-mixed by gentle inversion.
- Instrument Preparation: Perform daily startup and quality control procedures on the automated hematology analyzer according to the manufacturer's instructions.
- Sample Analysis:
  - Select the reticulocyte analysis mode on the instrument.
  - Present the blood sample to the analyzer's aspiration probe.
  - The analyzer will automatically aspirate the sample, mix it with the **Azure B** reagent, and incubate for the prescribed time.
  - The stained sample is then passed through the instrument's detection system.
- Data Acquisition: The analyzer measures light scatter and/or absorbance to differentiate and enumerate reticulocytes based on the **Azure B** staining.
- Results: The reticulocyte count, immature reticulocyte fraction (IRF), and other parameters are reported by the instrument.

## Protocol 2: General Protocol for Azure B Staining for Microscopic or Flow Cytometric Analysis

This protocol provides a general guideline for staining reticulates with **Azure B** for subsequent analysis.

### Materials:

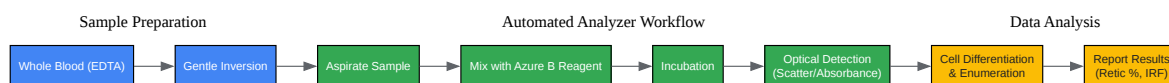
- Whole blood collected in EDTA anticoagulant tubes.
- **Azure B** staining solution (e.g., 1% **Azure B** in a suitable buffer).
- Polystyrene tubes (12 x 75 mm).
- Incubator or water bath at 37°C.
- Glass microscope slides and coverslips.
- Microscope with oil immersion objective.
- Flow cytometer (optional, for advanced analysis).

### Procedure:

- **Stain Preparation:** Prepare a 1% **Azure B** staining solution. The exact formulation may need optimization depending on the specific application.
- **Staining:**
  - In a polystyrene tube, mix equal volumes of whole blood and the 1% **Azure B** solution.
  - Incubate the mixture at 37°C for 20 minutes.
- **Smear Preparation (for microscopy):**
  - After incubation, gently mix the sample.
  - Prepare a thin blood film on a glass slide.

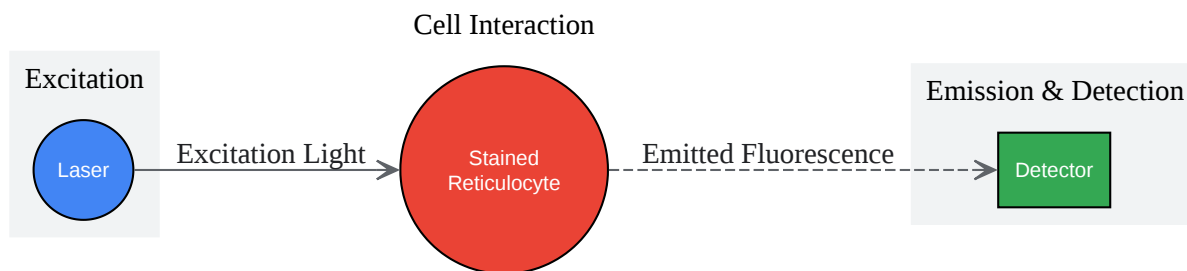
- Allow the smear to air dry completely.
- Microscopic Examination:
  - Examine the smear under a microscope using an oil immersion lens (x100 objective).
  - Count the number of reticulocytes per 1000 red blood cells to determine the reticulocyte percentage.
- Flow Cytometric Analysis (optional):
  - After staining, the sample can be further diluted with a sheath fluid compatible with the flow cytometer.
  - Acquire data on the flow cytometer, using appropriate forward and side scatter gates to identify the red blood cell population.
  - Use the fluorescence channel corresponding to **Azure B**'s emission spectrum to differentiate and quantify reticulocytes. The excitation wavelength for **Azure B** is approximately 648 nm.

## Visualizations



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Caption: Workflow for automated reticulocyte analysis using an **Azure B**-based system.



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Caption: Principle of fluorescence-based cell detection in automated hematology.

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